N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a complex organic compound with significant potential in research and medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 499.56 g/mol. The compound is characterized by its unique structural features, which include a benzo[d][1,3]dioxole moiety and a tetrahydroquinoline derivative, making it a subject of interest for various applications in pharmacology and organic synthesis.
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide falls under the category of oxalamides, which are derivatives of oxalic acid. This classification is significant due to the oxalamide functional group’s role in biological activity and its utility in synthetic chemistry.
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide typically involves multi-step organic reactions. Key methods include:
Technical details regarding reaction conditions (e.g., temperature, solvents) and purification methods (e.g., chromatography) are crucial for optimizing yield and purity.
The molecular structure of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide can be described using various chemical notations:
InChI=1S/C23H21N3O6S2/c27-22(24-13-15-5-8-19-20(11-15)32-14-31-19)23(28)25-17-7-6-16-3-1-9-26(18(16)12-17)34(29,30)21-4-2-10-33-21/h2,4-8,10-12H,1,3,9,13-14H2,(H,24,27)(H,25,28)
.
C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C1)S(=O)(=O)C5=CC=CS5
.
This structure showcases a complex arrangement that contributes to its biological activity.
The compound can participate in various chemical reactions typical for oxalamides and related structures:
These reactions are essential for modifying the compound for targeted biological activities or improving its pharmacokinetic properties.
Property | Value |
---|---|
Appearance | White to light yellow powder |
Melting Point | Approximately 276 °C |
Purity | Usually >95% |
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 499.56 g/mol |
Solubility | Soluble in organic solvents |
These properties are critical for determining the compound's behavior in various applications.
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide has potential applications in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4